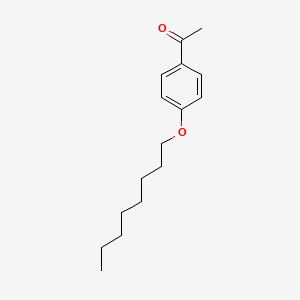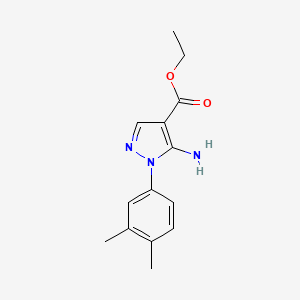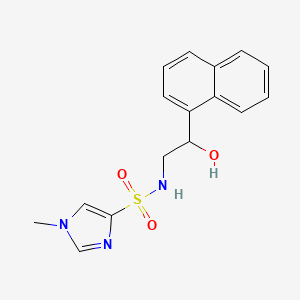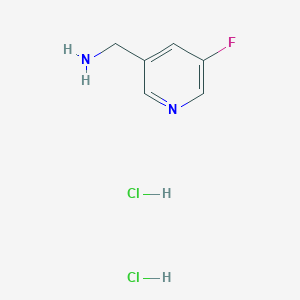
4'-Octyloxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Octyloxyacetophenone is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is characterized by the presence of an octyloxy group attached to the para position of an acetophenone moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Octyloxyacetophenone can be synthesized through the reaction of 4’-hydroxyacetophenone with 1-bromooctane in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. The reaction is typically carried out at 80°C for 24 hours . The product is then extracted using water and methylene chloride, followed by purification through chromatography to yield a light yellow liquid with a high yield of approximately 99% .
Industrial Production Methods: While specific industrial production methods for 4’-Octyloxyacetophenone are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4’-Octyloxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4’-Octyloxyacetophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Octyloxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its effects are mediated through the modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
4-Hydroxyacetophenone: A precursor in the synthesis of 4’-Octyloxyacetophenone.
2,4-Dihydroxyacetophenone: Known for its biological activities, including antimicrobial and antioxidant properties.
4’-Acetoxyacetophenone: Another derivative with distinct chemical properties and applications.
Uniqueness: 4’-Octyloxyacetophenone is unique due to its octyloxy group, which imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry. Its versatility in undergoing various chemical reactions and its role in scientific research highlight its significance compared to other acetophenone derivatives.
Properties
CAS No. |
37062-63-8 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-octan-4-yloxy-1-phenylethanone |
InChI |
InChI=1S/C16H24O2/c1-3-5-12-15(9-4-2)18-13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 |
InChI Key |
MJBFLVDBEWBJNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCC(CCC)OCC(=O)C1=CC=CC=C1 |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)
![N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2770181.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2770185.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2770186.png)
![2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2770187.png)
![7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2770189.png)
![2-cyano-3-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2770190.png)
![3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2770192.png)



![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)
